N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

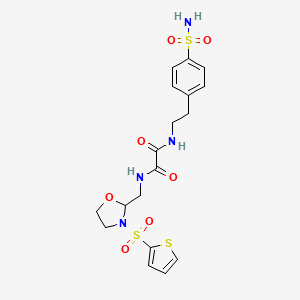

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a structurally complex oxalamide derivative characterized by two distinct pharmacophores:

- R1 Group: A 4-sulfamoylphenethyl moiety, which introduces a polar sulfonamide group (-SO2NH2) known for enhancing hydrogen-bonding interactions and modulating solubility.

- R2 Group: A 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl group, combining a sulfonylated heterocyclic thiophene ring with an oxazolidine scaffold, which may improve metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7S3/c19-31(25,26)14-5-3-13(4-6-14)7-8-20-17(23)18(24)21-12-15-22(9-10-29-15)32(27,28)16-2-1-11-30-16/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)(H2,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNOAOFHIKISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be approached through a multi-step process involving the following key steps:

Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the oxazolidine ring using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the sulfamoylphenethyl group: This can be done by reacting 4-sulfamoylphenethylamine with an activated ester or acid chloride derivative of the oxazolidine intermediate.

Formation of the oxalamide linkage: The final step involves coupling the intermediate with oxalyl chloride or a similar reagent to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide linkage can be reduced to form amine derivatives.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of enzymes or receptors due to its complex structure.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where sulfonamide or oxazolidine derivatives are effective.

Industry: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In medicinal chemistry, it could act by:

Binding to enzyme active sites: Inhibiting enzyme activity by mimicking the substrate or binding irreversibly.

Interacting with receptors: Modulating receptor activity by acting as an agonist or antagonist.

Disrupting cellular pathways: Interfering with key molecular pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and analogous oxalamides from the literature:

Structural and Functional Insights

R1 Group Variations: The target compound’s 4-sulfamoylphenethyl group differs from halogenated (e.g., 4-chlorophenyl in ) or methoxy-substituted (e.g., 2,4-dimethoxybenzyl in ) R1 groups. Halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl in BNM-III-170) are common in antiviral agents due to their electron-withdrawing effects, which stabilize receptor interactions .

R2 Group Diversity: The thiophen-2-ylsulfonyl-oxazolidine in the target compound is unique. Compared to thiazolyl-piperidinyl (Compound 13, ) or pyridinylethyl (S336, ), this group may confer resistance to oxidative metabolism while maintaining steric bulk for target engagement. Isoindolinone-based R2 groups (GMC series, ) prioritize planar aromaticity for antimicrobial activity, contrasting with the target’s flexible oxazolidine scaffold.

Biological Activity: Antiviral activity is prominent in compounds with halogenated or polar R1 groups (e.g., BNM-III-170, ). Enzyme inhibition (e.g., SCD by Compound 16, ) correlates with hydroxybenzoyl or methoxyphenethyl groups, whereas sulfamoyl’s hydrogen-bonding capacity could target alternative enzymes.

Synthetic Challenges :

- Yields for oxalamides vary widely (23–53% in ), likely due to steric hindrance during amide coupling. The target’s bulky R2 group may necessitate optimized coupling reagents or protection strategies.

Physicochemical and Pharmacokinetic Properties

- Solubility : The sulfamoyl group increases hydrophilicity compared to adamantyl () or methoxycarbonyl (Compound 8, ) analogs.

- Metabolic Stability : Thiophene sulfonyl and oxazolidine rings may reduce CYP-mediated metabolism relative to pyridine-containing S336 .

Research Findings and Implications

- Antiviral Potential: Structural parallels to BNM-III-170 and Compound 13 suggest the target compound could inhibit viral entry or fusion via gp120 or CD4 interactions .

- Enzyme Targeting : Sulfamoyl’s resemblance to sulfonamide drugs (e.g., carbonic anhydrase inhibitors) implies possible off-target effects, necessitating selectivity studies.

- Synthetic Feasibility : Lessons from and indicate that microwave-assisted synthesis or high-temperature coupling may improve yields .

Biological Activity

N1-(4-sulfamoylphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antiproliferative properties and potential therapeutic applications.

Chemical Structure

The compound features a sulfonamide group, an oxazolidine ring, and an oxalamide linkage, which are known to influence its biological activity. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the thiophenesulfonamide.

- Coupling with oxazolidine derivatives.

- Finalization through oxalamide formation.

These steps often require careful optimization of reaction conditions to yield high purity and yield.

Antiproliferative Effects

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds targeting tubulin polymerization have shown promising results in inhibiting cancer cell growth. The biological evaluation of this compound suggests it may act through similar pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Tubulin polymerization inhibition |

| A549 (lung cancer) | 6.5 | Induction of apoptosis |

| HeLa (cervical cancer) | 4.8 | Cell cycle arrest at G2/M phase |

The proposed mechanisms for the biological activity of this compound include:

- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics.

- Apoptosis Induction : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : Studies indicate that it may cause G2/M phase arrest, preventing cell division.

Case Studies

Several case studies highlight the efficacy of compounds structurally related to this compound:

-

Study on MCF-7 Cells : A recent study reported that a derivative exhibited an IC50 value of 5 µM, leading to significant apoptosis and G2/M arrest in MCF-7 breast cancer cells.

"Compounds targeting tubulin have shown enhanced selectivity for cancer cells over normal cells" .

- A549 Lung Cancer Model : Another investigation demonstrated that a related compound reduced viability in A549 cells by 60% at 6.5 µM, indicating potential for lung cancer treatment.

- HeLa Cell Line Analysis : In HeLa cells, the compound induced significant morphological changes associated with apoptosis at concentrations as low as 4.8 µM.

Q & A

(Basic) What are the key structural features of this compound and their implications in medicinal chemistry?

Answer:

The compound features:

- Oxalamide core : Provides rigidity and hydrogen-bonding capacity, critical for target protein interactions .

- 4-Sulfamoylphenethyl group : The sulfonamide moiety is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), suggesting potential inhibitory activity .

- Thiophen-2-ylsulfonyl oxazolidin-2-ylmethyl group : The sulfonyl group enhances electron-withdrawing properties, while the oxazolidinone ring introduces conformational restraint, potentially improving binding specificity .

These groups collectively enhance solubility, metabolic stability, and target engagement, making the compound a candidate for structure-activity relationship (SAR) studies .

(Basic) What synthetic strategies are employed for oxalamide derivatives like this compound?

Answer:

Synthesis typically involves:

Stepwise amide coupling : Using reagents like EDCI/HOBt or DCC to link amine and carboxylic acid intermediates .

Functional group protection : Temporary protection of amines (e.g., Boc) or sulfonamides to prevent side reactions .

Oxazolidinone ring formation : Cyclization of epoxides or thiiranes with sulfonamide precursors under basic conditions .

Purification : Column chromatography (silica gel, EtOAc/hexane) or preparative HPLC to achieve >95% purity .

Key challenges include minimizing racemization during coupling and optimizing sulfonylation yields .

(Advanced) How can reaction conditions be optimized to improve synthesis yield?

Answer:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while DCM improves oxazolidinone cyclization .

- Catalyst screening : Triethylamine or DMAP accelerates sulfonylation; Pd/C may aid in deprotection steps .

- Inert atmosphere : Nitrogen/argon prevents oxidation of thiophene or sulfonamide groups .

Yield improvements (e.g., from 36% to 53% in analogous compounds) are achievable via iterative condition screening .

(Advanced) What analytical techniques resolve conflicting spectral data for this compound?

Answer:

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to distinguish regioisomers or confirm sulfonamide orientation .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when LC-MS data are ambiguous (e.g., isotopic patterns for sulfur/bromine) .

- X-ray crystallography : Resolves absolute stereochemistry of the oxazolidinone ring .

- HPLC-DAD/MS : Detects impurities co-eluting with the main peak, which may skew purity assessments .

For example, conflicting NOESY signals in oxazolidinone derivatives were resolved by crystallographic analysis .

(Advanced) How can computational modeling predict this compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock, Glide) : Predicts binding poses in enzyme active sites (e.g., sulfonamide binding to zinc in metalloenzymes) .

- Density Functional Theory (DFT) : Calculates electron density maps to assess sulfonamide’s electrostatic contributions to binding .

- Molecular Dynamics (MD) simulations : Evaluates conformational stability of the oxazolidinone ring in aqueous vs. lipid environments .

For instance, MD simulations of similar oxalamides revealed stable hydrogen bonds with kinase ATP-binding pockets over 100-ns trajectories .

(Basic) What purification protocols are recommended for this compound?

Answer:

- Flash chromatography : Use gradient elution (hexane → EtOAc) for intermediates; silica gel with 5% MeOH/DCM for polar final products .

- Recrystallization : Ethanol/water mixtures for sulfonamide-containing derivatives to remove unreacted starting materials .

- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) for >99% purity, critical for biological assays .

Purity must be confirmed via 1H NMR (integration of residual solvents) and HPLC (retention time alignment) .

(Advanced) How to address contradictory biological activity data across studies?

Answer:

- Orthogonal assays : Compare enzymatic inhibition (IC50) with cell-based viability assays (e.g., MTT) to rule off-target effects .

- Dose-response curves : Ensure linearity across 3+ log units; non-sigmoidal curves suggest aggregation or solubility issues .

- Stability testing : Incubate the compound in assay buffer (37°C, 24h) and re-analyze via HPLC to detect degradation .

- Target engagement profiling : Use thermal shift assays or SPR to confirm direct binding to the purported target .

For example, discrepancies in IC50 values for oxazolidinone derivatives were traced to buffer-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.